molecular formula C₃₈H₆₂N₄O₆ B1663573 Tunicamycin CAS No. 11089-65-9

Tunicamycin

Cat. No. B1663573
CAS RN: 11089-65-9
M. Wt: 718.7 g/mol
InChI Key: MEYZYGMYMLNUHJ-DIRMKAHISA-N
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Description

Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . Tunicamycin blocks N-linked glycosylation (N-glycans) and treatment of cultured human cells with tunicamycin causes cell cycle arrest in G1 phase .


Synthesis Analysis

The biosynthesis of tunicamycins was studied in Streptomyces chartreusis and a proposed biosynthetic pathway was characterized . The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .


Molecular Structure Analysis

Tunicamycin has a chemical formula of C39H64N4O16 . Its exact mass is 718.29 and its molecular weight is 718.710 .


Chemical Reactions Analysis

TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group . First, a Tyr residue in TunA abstracts a proton from the 4’ hydroxyl group, forming a ketone at that position. A hydride is subsequently abstracted from the 4’ carbon by NAD+, forming NADH .


Physical And Chemical Properties Analysis

Tunicamycin is soluble at <5 mg/ml in water at pH 9.0 . It is also soluble in warm 95% ethanol at 1 mg/ml .

Scientific Research Applications

Structural Analysis and Synthesis Researchers have been keen on modifying tunicamycin's structure to enhance its selectivity and effectiveness. A team led by Benjamin G. Davis synthesized tunicamycin derivatives, focusing on its lipid chains, to find safer alternatives as antibiotics (Arnaud, 2018). The chemical synthesis and biosynthesis of tunicamycins were summarized, emphasizing its antibacterial, antiviral, and antitumor activities (Yamamoto & Ichikawa, 2019).

Therapeutic Research The potential of tunicamycin as a therapeutic agent was explored in various studies. It was suggested as a therapeutic drug for cancer cells by inducing endoplasmic reticulum (ER) stress and promoting apoptosis, particularly in prostate cancer cells (Guha et al., 2017). Tunicamycin's novel potential as an activator of the aryl hydrocarbon receptor – dioxin responsive element signaling pathway was also noted, marking its versatility in therapeutic applications (Horikawa et al., 2006).

Metabolic and Cellular Studies Investigations into tunicamycin's impact on cellular mechanisms have been extensive. A study on yeast revealed that tunicamycin treatment led to significant changes in protein expression and N-glycosylation, providing insights into cellular responses at the proteome and glycoproteome levels (Xiao et al., 2016). The modulation of tunicamycin biosynthesis by the BldG pleiotropic regulator highlighted its regulatory complexity and potential for enhanced biosynthesis (Baş et al., 2020).

Safety And Hazards

Tunicamycin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and containers may explode when heated . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .

Future Directions

Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .

properties

CAS RN

11089-65-9

Product Name

Tunicamycin

Molecular Formula

C₃₈H₆₂N₄O₆

Molecular Weight

718.7 g/mol

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1

InChI Key

MEYZYGMYMLNUHJ-DIRMKAHISA-N

Isomeric SMILES

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

synonyms

tunicamycin B2

Origin of Product

United States

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